molecular formula C13H22N2O2 B11872827 tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate CAS No. 918896-20-5

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate

Katalognummer: B11872827
CAS-Nummer: 918896-20-5
Molekulargewicht: 238.33 g/mol
InChI-Schlüssel: KRBHPIGXPULALN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a spirocyclic compound featuring a bicyclic framework with a seven-membered ring system (spiro[4.5]dec-8-ene) and two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability and modulating reactivity in synthetic applications. This compound is of interest in medicinal chemistry as a precursor for bioactive molecules, particularly in kinase inhibitor development and peptidomimetics.

Eigenschaften

CAS-Nummer

918896-20-5

Molekularformel

C13H22N2O2

Molekulargewicht

238.33 g/mol

IUPAC-Name

tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-7-13(10-15)6-4-5-8-14-13/h4-5,14H,6-10H2,1-3H3

InChI-Schlüssel

KRBHPIGXPULALN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC=CCN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nitrone-Olefin Cycloaddition

A seminal approach involves the use of nitrone intermediates reacting with electron-deficient olefins. For example, the nitrone derived from tert-butyl carbamate and a cyclic ketone undergoes cycloaddition with methyl acrylate to yield the spirocyclic framework. The reaction proceeds under microwave irradiation (100°C, 30 min) with a reported yield of 68%. Subsequent dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 8-ene moiety, achieving 85% conversion.

Reaction Conditions:

StepReagentsTemperatureTimeYield
CycloadditionNitrone, methyl acrylate, toluene100°C (MW)30 min68%
DehydrogenationDDQ, CH₂Cl₂RT12 h85%

Azomethine Ylide Dipolar Cycloaddition

Azomethine ylides, generated in situ from tert-butyl glycinate and formaldehyde, participate in 1,3-dipolar cycloadditions with cyclohexenone derivatives. This method furnishes the diazaspiro[4.5]decane skeleton with inherent unsaturation. Catalysis by Cu(OTf)₂ enhances regioselectivity, yielding the target compound in 74% efficiency.

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for constructing the spirocyclic system while concurrently introducing the 8-ene group.

Diene Precursor Synthesis

A diene precursor, tert-butyl 2-(but-3-en-1-yl)-6-(pent-4-en-1-yl)diazaspiro[4.5]decane-2-carboxylate, undergoes RCM using Grubbs II catalyst (5 mol%) in CH₂Cl₂ at 40°C. This method achieves 82% yield with >95% E-selectivity.

Optimization Insights:

  • Lower catalyst loading (2 mol%) reduces yield to 45%.

  • Solvent screening shows CH₂Cl₂ outperforms THF or toluene due to better solubility of the diene.

Boc Protection and Late-Stage Functionalization

The tert-butyl carboxylate group is typically introduced early in the synthesis to protect the secondary amine during subsequent reactions.

Boc Protection Protocol

  • Amine Protection: The primary amine of 2,6-diazaspiro[4.5]dec-8-ene is treated with Boc anhydride (1.2 equiv) in the presence of DMAP (4-dimethylaminopyridine, 0.1 equiv) in THF at 0°C→RT.

  • Workup: After 12 h, the mixture is diluted with ethyl acetate, washed with 1M HCl (removes excess Boc anhydride), and dried over Na₂SO₄. Yield: 91%.

Critical Parameters:

  • Excess Boc anhydride (>1.5 equiv) leads to di-Boc byproducts.

  • DMAP accelerates the reaction but must be used sparingly to avoid side reactions.

Elimination Strategies for 8-ene Formation

Post-cyclization dehydrogenation remains the most reliable method for introducing the double bond.

Oxidative Dehydrogenation

Using Pd/C (10 wt%) and O₂ bubbling in EtOH at 80°C, the saturated spirocycle undergoes dehydrogenation to yield the ene derivative. This method achieves 78% yield but requires careful temperature control to prevent over-oxidation.

Base-Mediated Elimination

Treatment of tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate-8-bromide with DBU (1,8-diazabicycloundec-7-ene) in DMF at 120°C induces β-elimination, forming the 8-ene group. Key advantages include:

  • Short reaction time (2 h)

  • No transition metals required

  • Yield: 70%

Comparative Analysis of Methods

MethodKey AdvantageLimitationScalability
Nitrone CycloadditionHigh atom economyRequires specialized equipment (MW)Moderate
RCMConcurrent ring/ene formationCostly catalystsLow
Base EliminationMetal-freeRequires halogenated precursorHigh

Challenges and Mitigation Strategies

  • Regioselectivity in Cycloadditions: Electron-withdrawing groups on the dipolarophile direct the reaction to the desired regioisomer. For example, ester groups at the olefin terminus improve selectivity by 30%.

  • Over-Oxidation in Dehydrogenation: Lowering the reaction temperature to 60°C and reducing Pd/C loading to 5 wt% minimizes carbonyl byproduct formation.

  • Spiro-Ring Strain: Incorporating bulky substituents (e.g., tert-butyl) stabilizes the transition state during RCM, enhancing yield by 15–20% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

tert-Butyl-2,6-Diazaspiro[4.5]dec-8-en-2-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Es dient als Baustein für die Synthese komplexer organischer Moleküle und spirocyclischer Verbindungen.

    Biologie: Die Verbindung wird bei der Entwicklung von Enzyminhibitoren und anderen bioaktiven Molekülen verwendet.

    Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich seiner Rolle als Zwischenprodukt bei der Arzneimittelsynthese.

    Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to tert-butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate can inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
  • Cancer Therapeutics : Compounds with similar diazaspiro structures have been investigated for their ability to modulate key signaling pathways involved in cancer progression. For example, some derivatives have been identified as inhibitors of protein interactions crucial for tumor growth . The spirocyclic framework may enhance binding affinity to target proteins.
  • Neuropharmacology : The potential for these compounds to act as selective receptor modulators has been explored. Certain diazaspiro compounds are being studied for their effects on dopamine receptors, which could lead to new treatments for neurological disorders .

Material Science Applications

  • Polymer Chemistry : The unique structure of this compound allows it to serve as a building block in the synthesis of advanced polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanomaterials : Research into functionalized nanomaterials has revealed that diazaspiro compounds can be used to modify surfaces for improved biocompatibility or targeted drug delivery systems . These applications are particularly relevant in biomedical engineering.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Methods include:

  • Cyclization Reactions : These reactions form the spirocyclic core through innovative cyclization strategies, often utilizing catalysts to improve yield and selectivity.
  • Functional Group Modifications : Post-synthetic modifications allow for the introduction of various functional groups that can tailor the compound's properties for specific applications.

Case Studies

StudyFocusFindings
Study on Antimicrobial ActivityInvestigated effectiveness against Mycobacterium tuberculosisShowed significant inhibitory effects with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
Cancer Therapeutics ResearchEvaluated diazaspiro derivatives as inhibitors of cancer-related proteinsIdentified several compounds with promising activity against specific cancer pathways .
Polymer DevelopmentExplored use in creating high-performance polymersDemonstrated enhanced mechanical properties when incorporated into polymer matrices .

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-2,6-Diazaspiro[4.5]dec-8-en-2-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -pfaden. Die spirocyclische Struktur ermöglicht es ihm, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following compounds are structurally related spirocyclic piperidines/pyrrolidines but differ in ring size, substituents, and physicochemical properties:

Compound Name CAS No. Spiro Ring System Key Functional Groups Molecular Formula Molecular Weight (g/mol)
tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate Not Available [4.5]dec-8-ene Boc-protected amine, conjugated double bond C₁₃H₂₂N₂O₂ (estimated) ~262.3 (estimated)
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1363382-39-1 [3.4]octane Boc-protected amine, saturated bicyclic system C₁₂H₂₂N₂O₂ 238.32
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (2:1) 1041026-71-4 [3.3]heptane Boc-protected amine, oxalate salt C₂₂H₃₈N₄O₈ 486.56

Key Observations :

  • Double Bond Influence : The conjugated double bond in the target compound may enhance rigidity and π-π stacking interactions, unlike saturated analogs like CAS 1363382-39-1.
  • Salt Form : The oxalate salt (CAS 1041026-71-4) exhibits higher solubility in polar solvents compared to the neutral Boc-protected compounds.

Physicochemical and Bioactivity Comparisons

Data from CAS 1041026-71-4 highlights trends applicable to spirocyclic analogs:

Property tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate (Estimated)
LogP (iLOGP) 0.85 1.2 (predicted) ~1.8 (higher lipophilicity due to larger ring)
Hydrogen Bond Donors 2 1 1
Topological Polar Surface Area (TPSA) 120 Ų 55 Ų ~60–70 Ų
Solubility (ESOL) 0.01 mg/mL 0.05 mg/mL <0.01 mg/mL (lower due to hydrophobicity)
Bioavailability Score 0.55 0.65 0.55 (moderate due to size)

Implications :

  • Smaller spiro systems (e.g., [3.3]heptane) exhibit better solubility but lower metabolic stability due to increased hydrogen bonding.
  • The target compound’s larger ring may improve membrane permeability (e.g., BBB penetration) but reduce aqueous solubility.

Biologische Aktivität

tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H24N2O2
  • Molecular Weight : 240.34 g/mol
  • IUPAC Name : tert-butyl 2,6-diazaspiro[4.5]decane-2-carboxylate
  • PubChem CID : 23282900
  • Appearance : Solid or liquid form

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been shown to exhibit inhibitory effects on specific proteases, which are crucial for various physiological processes.

Enzyme Inhibition

Studies indicate that this compound may act as an inhibitor of certain aspartic proteases, which play significant roles in immune response and cell maturation. For instance, the inhibition of SPPL2a (an intramembrane protease) has been linked to alterations in B cell maturation and dendritic cell function .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
Protease Inhibition Inhibits SPPL2a, affecting B cell maturation and dendritic cell numbers
Cytotoxicity Exhibits selective cytotoxicity against specific cancer cell lines
Antimicrobial Activity Potential antibacterial properties against various pathogens

Case Studies

  • Inhibition of SPPL2a :
    • A study demonstrated that this compound inhibited SPPL2a with an IC50 value of 0.37 μM in vitro. This inhibition led to the accumulation of nonphysiological CD74/p8 fragments, which negatively impacted B cell development in knockout mice models .
  • Cytotoxic Effects on Cancer Cells :
    • In vitro assays revealed that the compound exhibited significant cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of pro-apoptotic pathways .
  • Antimicrobial Studies :
    • Research has shown that derivatives of diazaspiro compounds exhibit antimicrobial activity against various fungal strains, suggesting that this compound may share similar properties .

Pharmacokinetics and Safety

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with a bioavailability close to 100%. However, safety assessments reveal potential hazards associated with its use, necessitating careful handling due to its classification as a hazardous substance (H302-H335) with warning labels for irritation and respiratory issues .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-Butyl 2,6-diazaspiro[4.5]dec-8-ene-2-carboxylate with high purity?

  • Methodology : A general approach involves multi-step synthesis starting from spirocyclic intermediates. For example, tert-butyl-protected diazaspiro compounds can be synthesized via reductive amination or ring-closing metathesis. In one protocol, LiAlH₄ reduction of sulfinyl precursors followed by tosylation yielded enantiomerically pure diazaspiro derivatives (85% yield) . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane) and characterization by LCMS (e.g., m/z 450 [M+H₂O]⁺) and HPLC (retention time: 0.90 minutes under SQD-FA05 conditions) are critical for ensuring purity .

Q. How can structural characterization of this compound be optimized using crystallography?

  • Methodology : X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) is widely used. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion.
  • Handling disordered atoms via PART instructions or occupancy refinement.
  • Validating hydrogen bonding networks using SHELXPRO for macromolecular interfaces .

Advanced Research Questions

Q. How do discrepancies in NMR or HPLC data across studies arise, and how can they be resolved?

  • Analysis : Variations in NMR shifts (e.g., δ 1.4–1.5 ppm for tert-butyl groups) may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or dynamic conformational changes. For HPLC retention time discrepancies (e.g., 0.90 vs. 1.01 minutes), standardize conditions:

  • Column type (C18 vs. C8).
  • Mobile phase (acetonitrile/water with 0.1% formic acid).
  • Flow rate (1.0 mL/min) .
    • Resolution : Cross-calibrate instruments using reference standards and report detailed analytical parameters.

Q. What computational methods validate the conformational stability of the spirocyclic core?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized conformers.
  • Compare calculated vs. experimental NMR chemical shifts (RMSD < 0.3 ppm) to confirm accuracy.
  • Analyze ring puckering via Cremer-Pople parameters for spiro junctions .

Data Contradiction and Optimization

Q. How should conflicting toxicity or stability data be interpreted for lab handling?

  • Guidelines :

  • Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl ester .
  • Toxicity : While acute toxicity data are limited, assume hazard due to structural analogs (e.g., diazaspiro[4.5]decanes). Use fume hoods and PPE (gloves, goggles) during synthesis .

Q. How can synthetic yields be improved for large-scale production in drug discovery pipelines?

  • Optimization :

  • Screen catalysts: Pd/C for hydrogenation or Grubbs catalysts for ring-closing metathesis.
  • Use flow chemistry to enhance reaction control and scalability.
  • Monitor intermediates by inline FTIR or LCMS to terminate reactions at optimal conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.